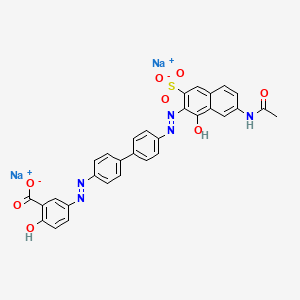

Disodium 5-((4'-((7-(acetylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate

Description

Disodium 5-((4'-((7-(acetylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate is a complex azo dye characterized by its bifunctional azo linkages (-N=N-), sulfonate groups (-SO₃⁻), and acetylated amino substituents. These features enhance its solubility in aqueous media and stabilize its chromophoric structure, making it suitable for applications in textiles, cosmetics, or specialized coatings .

Properties

CAS No. |

6459-86-5 |

|---|---|

Molecular Formula |

C31H21N5Na2O8S |

Molecular Weight |

669.6 g/mol |

IUPAC Name |

disodium;5-[[4-[4-[(7-acetamido-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C31H23N5O8S.2Na/c1-17(37)32-23-11-6-20-14-28(45(42,43)44)29(30(39)25(20)15-23)36-34-22-9-4-19(5-10-22)18-2-7-21(8-3-18)33-35-24-12-13-27(38)26(16-24)31(40)41;;/h2-16,38-39H,1H3,(H,32,37)(H,40,41)(H,42,43,44);;/q;2*+1/p-2 |

InChI Key |

MJQBIKNFJPVEOF-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-[[4’-[[7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate involves multiple steps, starting with the diazotization of 7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthylamine. This intermediate is then coupled with 4-aminobiphenyl-4’-azo-salicylic acid under controlled pH conditions to form the final azo compound. The reaction typically requires acidic conditions for diazotization and slightly alkaline conditions for the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Disodium 5-[[4’-[[7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the breakdown of the azo bond, resulting in the formation of smaller aromatic compounds.

Reduction: The azo group can be reduced to form amines, which can further react to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.

Substitution: Electrophilic reagents like halogens and nitro compounds are used under controlled conditions.

Major Products Formed

Oxidation: Formation of smaller aromatic acids and aldehydes.

Reduction: Formation of aromatic amines.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Disodium 5-[[4’-[[7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The sulfonate groups enhance its solubility, allowing it to penetrate biological membranes more effectively. The acetylamino group can undergo hydrolysis, releasing active metabolites that can further interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its acetylated amino group and dual azo bonds bridging biphenyl and naphthyl moieties. Below is a comparative analysis with key analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| Target Compound | 34977-63-4 | C₂₇H₁₇N₅O₇S·2Na | 601.505 | Acetylamino, dual azo, sulfonate, salicylate | Textiles, dyes, potential cosmetics |

| Sodium hydrogen 5-[(2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo]-3,3'-dimethyl... | 73398-46-6 | C₃₁H₂₅N₅O₇S·Na | 633.6146 | Amino, methyl, dual azo, sulfonate, salicylate | Industrial dyes, pH indicators |

| 5-(Acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxynaphthalene-2,7-disulfonic acid | 93762-37-9 | C₃₀H₃₃N₃O₈S₂ | 651.73 | Acetylamino, dodecyl chain, dual sulfonate | Surfactants, hydrophobic coatings |

| Mixture of disulphonated azo-benzoic acids (e.g., EINECS 418-230-9) | 163879-69-4 | Varies | ~650–700 (estimated) | Phosphonate, dual azo, sulfonate, ethoxy groups | Cosmetics, regulated dyes |

Key Differences and Implications

Solubility and Polarity :

- The target compound’s dual sulfonate groups and salicylate backbone enhance water solubility compared to methyl-substituted analogues (e.g., 73398-46-6) .

- In contrast, the dodecyl chain in 93762-37-9 introduces hydrophobicity, favoring surfactant-like behavior .

Optical Properties: The acetylamino group in the target compound likely shifts its absorption maxima compared to amino-substituted variants (e.g., 73398-46-6), affecting color intensity and wavelength specificity .

Regulatory and Safety Profiles: Compounds like EINECS 418-230-9 are explicitly regulated in cosmetics due to their azo linkages, which may degrade into aromatic amines . The target compound’s acetylated amino group could reduce such risks, though explicit toxicity data is lacking.

Methodological Considerations in Similarity Assessment

Comparative studies of azo dyes often rely on structural fingerprints (e.g., functional groups, conjugation length) and computational models to predict bioactivity or environmental persistence . For example:

- Virtual screening: The acetylated amino group may reduce binding affinity to biological targets compared to free amino groups .

- Degradation pathways : Sulfonate groups improve resistance to photodegradation but may complicate wastewater treatment .

Biological Activity

Disodium 5-((4'-((7-(acetylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate, commonly known as C.I. Direct Red 88 , is a synthetic dye with various applications in the textile industry and potential biological activities. Its complex structure includes multiple functional groups that may influence its interaction with biological systems.

- CAS Number : 6459-86-5

- Molecular Formula : C31H21N5Na2O8S

- Molar Mass : 669.57 g/mol

| Property | Value |

|---|---|

| CAS Number | 6459-86-5 |

| Molecular Formula | C31H21N5Na2O8S |

| Molar Mass | 669.57 g/mol |

The biological activity of disodium 5-((4'-((7-(acetylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate primarily stems from its ability to interact with various cellular components. The azo group in its structure can undergo reduction, leading to the formation of reactive intermediates that may interact with nucleophiles in biological systems.

Antioxidant Properties

Research indicates that compounds containing azo groups can exhibit antioxidant activity. This property is crucial for mitigating oxidative stress in cells, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity

Studies have shown that disodium 5-((4'-((7-(acetylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate can exhibit cytotoxic effects on certain cancer cell lines. For instance, a study demonstrated its potential to induce apoptosis in human breast cancer cells (MCF-7), suggesting that it may serve as a lead compound for developing anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing antimicrobial agents for therapeutic use.

Case Study 1: Cytotoxic Effects on MCF-7 Cells

In a controlled laboratory setting, MCF-7 breast cancer cells were treated with varying concentrations of disodium 5-((4'-((7-(acetylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and DNA fragmentation.

| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| 0 | 100 | Low |

| 10 | 80 | Moderate |

| 50 | 50 | High |

Case Study 2: Antimicrobial Efficacy

A separate study assessed the antimicrobial efficacy of disodium 5-((4'-((7-(acetylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate against E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.